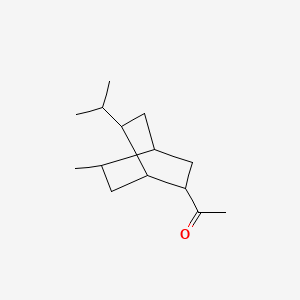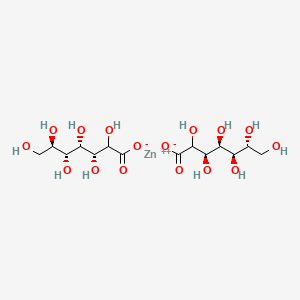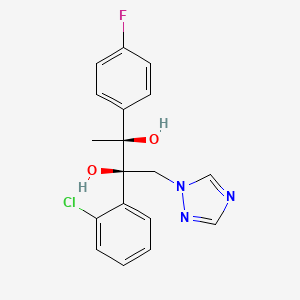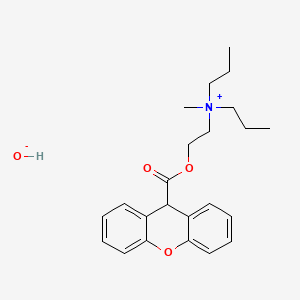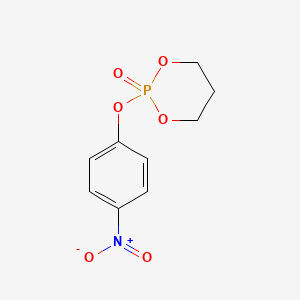
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate involves multiple steps. One common method starts with the bromination of 2-methyl-4-oxoquinazoline to introduce bromine atoms at the 6 and 8 positions . This is followed by the esterification of the resulting dibromo compound with ethyl 2-morpholin-4-ylacetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include bromine, acetic acid, and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline diones.
Reduction: Formation of quinazoline alcohols.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-methyl-4-oxoquinazoline: Lacks the ethyl 2-morpholin-4-ylacetate moiety.
2-Methyl-4-oxoquinazoline: Lacks both bromine atoms and the ethyl 2-morpholin-4-ylacetate moiety.
Uniqueness
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate is unique due to the presence of both bromine atoms and the ethyl 2-morpholin-4-ylacetate moiety, which contribute to its distinct chemical properties and biological activities .
Properties
CAS No. |
110009-11-5 |
|---|---|
Molecular Formula |
C17H19Br2N3O4 |
Molecular Weight |
489.2 g/mol |
IUPAC Name |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C17H19Br2N3O4/c1-11-20-16-13(8-12(18)9-14(16)19)17(24)22(11)4-7-26-15(23)10-21-2-5-25-6-3-21/h8-9H,2-7,10H2,1H3 |
InChI Key |
JWUARNGYSMSMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


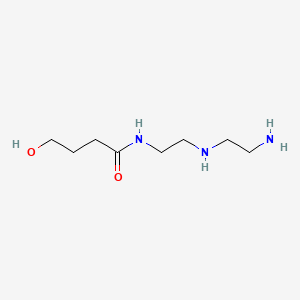

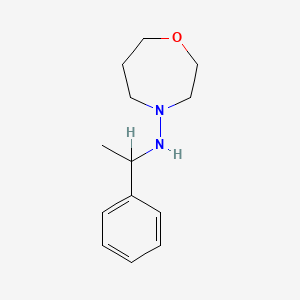


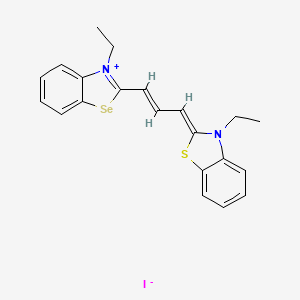
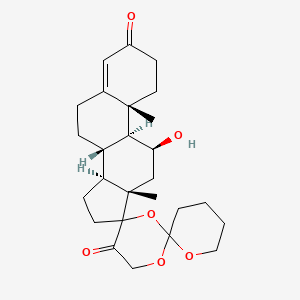
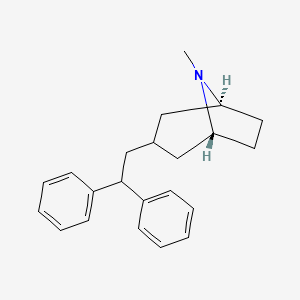
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)
